1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
Overview
Description
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound features an ethyl group at the 1-position, a pyridin-3-yl group at the 3-position, and an amine group at the 5-position of the pyrazole ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the condensation of hydrazine with ethyl acetoacetate to form a pyrazole ring. Subsequent substitution reactions introduce the pyridin-3-yl group at the 3-position.
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance sustainability and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often involving halogenation followed by nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated pyrazoles, alkylated pyrazoles
Mechanism of Action
Indole Derivatives
Indole derivatives, which are structurally similar to pyrazole compounds, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Pyrrolopyrazine Derivatives
Pyrrolopyrazine derivatives, which contain a pyrazine ring like the compounds , have shown diverse biological activities. For example, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
5-Amino-pyrazoles
5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Biochemical Analysis
Biochemical Properties
1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of certain genes involved in metabolic processes, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific proteins, altering their conformation and activity . This binding can either inhibit or activate the target proteins, depending on the nature of the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For example, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence metabolic processes and energy production . The localization of the compound within cells can also affect its interactions with other biomolecules and its overall biological activity .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its use as a lead compound for drug development, targeting various diseases and conditions.
Industry: The compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: Similar structure with a methyl group instead of an ethyl group.
3-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
1-Ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine: Similar structure with a pyridin-2-yl group instead of pyridin-3-yl group.
Uniqueness: The presence of the ethyl group and the specific position of the pyridin-3-yl group contribute to the unique chemical and biological properties of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, distinguishing it from other similar compounds.
This compound continues to be a subject of interest in scientific research due to its versatile applications and potential benefits in various fields. Further studies are needed to fully understand its properties and optimize its use in practical applications.
Properties
IUPAC Name |
2-ethyl-5-pyridin-3-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-14-10(11)6-9(13-14)8-4-3-5-12-7-8/h3-7H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTYJGBSUVWTQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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